molecular formula C10H4I2O4 B13698359 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic Acid

6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13698359
M. Wt: 441.94 g/mol
InChI Key: CMBVBZQPXISBGS-UHFFFAOYSA-N
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Description

6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin family It is characterized by the presence of two iodine atoms at positions 6 and 8 on the chromene ring, a ketone group at position 2, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective iodination at positions 6 and 8 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .

Properties

Molecular Formula

C10H4I2O4

Molecular Weight

441.94 g/mol

IUPAC Name

6,8-diiodo-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4I2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)

InChI Key

CMBVBZQPXISBGS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1I)I)C(=O)O

Origin of Product

United States

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